3,6-Dihydroxy-1,2,7-trimethoxy-9H-xanthen-9-one

Anti-inflammatory Nitric oxide inhibition Xanthone

3,6-Dihydroxy-1,2,7-trimethoxy-9H-xanthen-9-one (CAS 916210-79-2) is a naturally occurring xanthone first isolated from the roots of Polygala crotalarioides and subsequently identified in multiple Polygala species including P. tenuifolia and P.

Molecular Formula C16H14O7
Molecular Weight 318.28 g/mol
CAS No. 916210-79-2
Cat. No. B8255230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dihydroxy-1,2,7-trimethoxy-9H-xanthen-9-one
CAS916210-79-2
Molecular FormulaC16H14O7
Molecular Weight318.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3OC)OC)O)O
InChIInChI=1S/C16H14O7/c1-20-11-4-7-10(5-8(11)17)23-12-6-9(18)15(21-2)16(22-3)13(12)14(7)19/h4-6,17-18H,1-3H3
InChIKeyCAFZLSJOANEDGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dihydroxy-1,2,7-trimethoxy-9H-xanthen-9-one (CAS 916210-79-2) – Baseline Properties and Natural Occurrence for Research Sourcing


3,6-Dihydroxy-1,2,7-trimethoxy-9H-xanthen-9-one (CAS 916210-79-2) is a naturally occurring xanthone first isolated from the roots of Polygala crotalarioides and subsequently identified in multiple Polygala species including P. tenuifolia and P. japonica [1]. The compound features a tricyclic xanthone core bearing hydroxyl groups at positions 3 and 6 and methoxy groups at positions 1, 2, and 7, resulting in a molecular formula of C16H14O7 and molecular weight of 318.28 g/mol [2]. Preliminary in vitro studies have demonstrated its anti-inflammatory potential via inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV2 microglial cells [1].

Natural xanthone probe from multiple Polygala species
Microglial NO inhibition pathway studies
HPLC reference standard for Polygala-containing preparations

Why Generic Xanthone Substitution Cannot Replace 3,6-Dihydroxy-1,2,7-trimethoxy-9H-xanthen-9-one in Target-Oriented Studies


Xanthones are a structurally diverse class of oxygenated heterocyclic compounds whose biological activity is exquisitely sensitive to the number, position, and type of substituents on the xanthone core. Even minor alterations in the hydroxyl/methoxyl pattern can profoundly alter target affinity, cellular permeability, and metabolic stability [1]. In the Polygala tenuifolia study, five structurally related xanthones co-occurring in the same extract exhibited markedly different anti-inflammatory profiles: only compounds 1, 2 (the target compound), 4, and 5 showed significant NO inhibition at 10–100 μM, while others were inactive [1]. Procurement of a generic xanthone or a closely related analog (e.g., 1,3,6-trihydroxy-2,7-dimethoxyxanthone) without experimental validation of its specific bioactivity profile introduces substantial risk of false-negative or false-positive results in mechanistic studies.

Structural analog may lose activity

1,3,6-trihydroxy-2,7-dimethoxyxanthone (close analog) did not inhibit NO production in the same assay, showing that minor substitution shifts can abolish the reported endpoint.

Generic xanthone identity masks activity context

Unverified xanthone mixtures or single xanthones without documented Polygala occurrence may lack the natural-product context and specific bioactivity profile required for mechanistic interpretation.

Quantitative Differentiation Evidence for 3,6-Dihydroxy-1,2,7-trimethoxy-9H-xanthen-9-one Against Closest Structural Analogs


Anti-Inflammatory Activity: Head-to-Head Comparison with Co-Occurring Polygala Xanthones in LPS-Stimulated BV2 Microglia

In a direct head-to-head comparison within the same experimental system, 3,6-dihydroxy-1,2,7-trimethoxyxanthone (compound 2) was among the subset of xanthones that demonstrated significant inhibition of LPS-induced NO production in BV2 microglia. The paper lists five xanthones: 1-hydroxy-7-methoxyxanthone (1), 3,6-dihydroxy-1,2,7-trimethoxyxanthone (2), 1,3,6-trihydroxy-2,7-dimethoxyxanthone (3), 1,7-dihydroxy-2,3-dimethoxyxanthone (4), and 1,7-dihydroxy-3-methoxyxanthone (5). Compounds 1, 2, 4, and 5 exhibited significant inhibitory effects, whereas compound 3 did not, despite being a very close structural analog [1]. The absence of published IC50 values for this specific assay limits the quantitative precision of the comparison, but the binary activity classification provides actionable differentiation for compound selection.

Anti-inflammatory activity
Head-to-head
Active at 10–100 μM; analog 3 (1,3,6-trihydroxy-2,7-dimethoxyxanthone) inactive in LPS-stimulated BV2 microglia
Distinguishes active from inactive structural analog in neuroinflammation cell model
No quantitative IC50 reported; binary classification only
Anti-inflammatory Nitric oxide inhibition Xanthone

Natural Abundance and Isolation Yield: Comparative Occurrence Across Polygala Species

3,6-Dihydroxy-1,2,7-trimethoxyxanthone has been isolated from at least four distinct Polygala species: P. crotalarioides [2], P. tenuifolia [1], P. japonica [3], and P. wattersii [4]. This broad natural distribution, in contrast to several other xanthones that are species-specific, provides a more reliable supply chain for natural-product researchers. The compound was one of the major xanthones isolated from P. tenuifolia roots via bioactivity-guided fractionation, confirming both its natural abundance and its contribution to the pharmacological activity of the extract [1].

Natural occurrence breadth
Cross-study comparable
Isolated from 4+ Polygala species (P. crotalarioides, P. tenuifolia, P. japonica, P. wattersii); analog 1,3,6-trihydroxy-2,7,8-trimethoxyxanthone reported in only 1 species
Wider sourcing may improve supply reliability for natural-product research
Literature survey 2006–2014; species-level confirmation
Natural product isolation Polygala Xanthone

Analytical Standard Availability: Certified HPLC Reference Material with Defined Purity

3,6-Dihydroxy-1,2,7-trimethoxyxanthone is commercially offered as an analytical standard for HPLC method development and quality control of Polygala-containing herbal preparations . Multiple vendors supply the compound with certified purity ≥98% (HPLC), accompanied by full spectroscopic characterization (NMR, MS) . In contrast, several closely related xanthones from Polygala species (e.g., 1,7-dihydroxy-2,3-dimethoxyxanthone) are primarily available as research-grade compounds without certified analytical-standard documentation. The availability of a batch-specific certificate of analysis (CoA) with HPLC purity data enables traceable quantification in complex matrices.

Analytical standard availability
Class-level inference
Commercially offered as HPLC standard with purity ≥98% (HPLC) and CoA; related xanthones often research-grade only
Supports method validation for Polygala quality control when batch-specific CoA is verified
Supplier-sourced data; verify CoA and identity independently
Analytical standard HPLC Quality control

High-Value Application Scenarios for 3,6-Dihydroxy-1,2,7-trimethoxy-9H-xanthen-9-one Based on Verified Differentiation Evidence


Neuroinflammation Target Identification and Validation Studies

The demonstrated ability of 3,6-dihydroxy-1,2,7-trimethoxyxanthone to significantly inhibit LPS-induced NO production in BV2 microglia [1] positions it as a validated tool compound for neuroinflammation research. Its structural distinction from the inactive analog 1,3,6-trihydroxy-2,7-dimethoxyxanthone (compound 3 in the same study) provides a built-in negative control for structure-activity relationship (SAR) campaigns targeting microglial activation pathways.

Quality Control Marker for Polygala-Containing Herbal Products

As one of the major xanthone constituents consistently isolated from multiple medicinally used Polygala species [1][2][3], and with certified analytical-standard grade commercially available , this compound serves as a suitable chromatographic marker for the identification and quantification of Polygala species in herbal raw materials, extracts, and finished Traditional Chinese Medicine products.

Xanthone Structure-Activity Relationship (SAR) Probe for Antioxidant Mechanisms

The defined 3,6-dihydroxy-1,2,7-trimethoxy substitution pattern provides a specific pharmacophore for probing the contribution of individual hydroxyl and methoxyl groups to radical-scavenging activity within the xanthone scaffold. While direct comparative antioxidant IC50 data remain to be published, the compound's phenolic hydroxyl arrangement is mechanistically distinct from tetraoxygenated or pentaoxygenated xanthones, enabling targeted SAR exploration [1][2].

Natural Product Library Screening for Anti-Inflammatory Drug Discovery

Given its isolation via bioactivity-guided fractionation and its confirmed anti-inflammatory activity in a disease-relevant cellular model [1], the compound is an appropriate candidate for inclusion in focused natural product libraries designed for high-throughput screening against neuroinflammatory or nitric oxide-related targets.

Application
Selection Property
Validation Focus
Neuroinflammation target studies
LPS-induced NO inhibition endpoint context
Microglial activation pathway response verification
Polygala herbal product QC marker
Analytical-standard grade with CoA documentation
HPLC-based identification and quantification in plant extracts
Xanthone SAR probe (antioxidant)
Distinct 3,6-dihydroxy-1,2,7-trimethoxy substitution
Radical-scavenging structure-activity exploration
Natural product screening libraries
Bioactivity-guided fractionation history
Anti-inflammatory screening campaign suitability review
Quote Request

Request a Quote for 3,6-Dihydroxy-1,2,7-trimethoxy-9H-xanthen-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.